[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride
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Overview
Description
[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorinated pyridine ring, an oxazole ring, and a methanamine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride typically involves multiple steps, starting with the preparation of the fluorinated pyridine derivative. One common method includes the use of fluorinating agents to introduce the fluorine atom into the pyridine ring . The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of [5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorinated pyridine ring and oxazole moiety play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, [5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride stands out due to its unique combination of a fluorinated pyridine ring and an oxazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H6FN3O
- Molecular Weight : 179.15 g/mol
- CAS Number : 1565572-90-8
The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors involved in cancer progression and other diseases. The oxazole ring in its structure may contribute to its ability to interact with biological macromolecules, influencing cellular pathways.
Biological Activity Overview
Recent studies have indicated that derivatives of oxazole compounds exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes findings related to the biological activity of [5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine; hydrochloride and related compounds:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine; hydrochloride | MCF-7 (breast cancer) | 0.65 | Induces apoptosis via p53 activation |
5a (related oxazole derivative) | U-937 (leukemia) | <0.1 | Apoptosis induction |
5b (related oxazole derivative) | MDA-MB-231 (breast cancer) | 2.41 | Caspase activation |
Case Studies and Research Findings
-
Cytotoxic Activity Against Cancer Cell Lines
A study demonstrated that [5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine; hydrochloride exhibited cytotoxicity against several cancer cell lines, including MCF-7 and U-937. The IC50 values were notably low, indicating potent anti-cancer effects. The mechanism was linked to the activation of apoptotic pathways involving p53 and caspases, suggesting that this compound may serve as a lead for developing new anticancer agents . -
Inhibition of Enzyme Activity
Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism, such as carbonic anhydrases (CAs). For instance, derivatives exhibited selective inhibition at nanomolar concentrations against hCA IX and II, which are implicated in tumor progression . This inhibition could provide therapeutic benefits by disrupting the tumor microenvironment. -
Molecular Docking Studies
Molecular docking studies revealed strong hydrophobic interactions between the compound and target proteins, suggesting a favorable binding affinity that could enhance its efficacy as a therapeutic agent. These studies are crucial for understanding the binding dynamics and optimizing the chemical structure for better activity .
Properties
IUPAC Name |
[5-(5-fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O.ClH/c10-6-1-2-8(12-5-6)9-3-7(4-11)13-14-9;/h1-3,5H,4,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCWQOYXWQIRFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=CC(=NO2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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